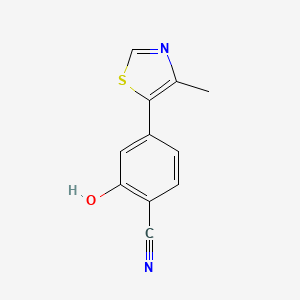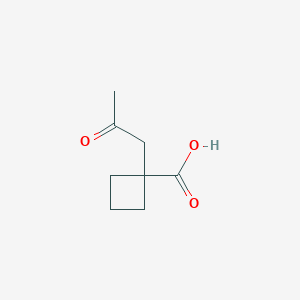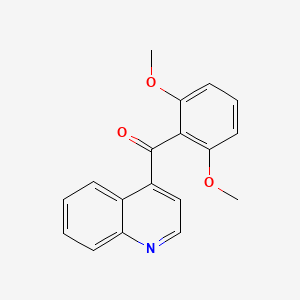![molecular formula C14H16N2O B1458595 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1955548-06-7](/img/structure/B1458595.png)
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, also known as 5-ethyl-THBN, is a synthetic compound that has been studied for its potential therapeutic applications. 5-ethyl-THBN has been found to have a variety of effects on biochemical and physiological processes, and has been used in laboratory experiments for its advantages and limitations.
Scientific Research Applications
Synthetic Transformations and Novel Derivative Synthesis
- Tetrahydrobenzo[b][1,6]naphthyridines, including variants of the specified compound, have been used in chemical reactions leading to the synthesis of diverse structures. For example, their reactions with activated alkynes have been explored, resulting in products like 1-acryloyl-substituted naphthyridines and hexahydrobenzo[b]pyrido[3,4,5-d,e][1,6]naphthyridines (Voskressensky et al., 2008).
Antimicrobial Properties
- Certain derivatives of tetrahydrobenzo[b][1,8]naphthyridine have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (Bhambi et al., 2009).
Construction of Complex Molecules
- These compounds have been involved in multi-component reactions leading to the creation of complex molecules like tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridines. Such reactions demonstrate their versatility in constructing multiple bonds and rings in one reaction sequence (Wen et al., 2010).
Investigation of Biological Activity
- Studies have been conducted to explore the biological activities of derivatives of 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, particularly targeting topoisomerase I and evaluating their cytotoxic properties (Sharma et al., 2009).
Potential for Alzheimer's Disease Treatment
- Derivatives have been synthesized and tested for their inhibitory activity against cholinesterases, showing potential as agents for treating neurodegenerative diseases like Alzheimer's. These compounds have shown neuroprotective properties in various models, indicating their therapeutic potential (de los Ríos et al., 2010).
Exploration in Cancer Therapy
- Naphthyridine derivatives have been investigated for their anticancer activity. For instance, certain derivatives showed promising results against human melanoma cells, indicating their potential as anticancer agents (Kong et al., 2018).
properties
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFHKBDRNZTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)

![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)






